
Candesartan
Overview
Description
Candesartan is a selective angiotensin II type 1 (AT1) receptor blocker (ARB) used primarily for managing hypertension, heart failure, and diabetic nephropathy. Administered as the prodrug this compound cilexetil, it is rapidly hydrolyzed to its active form, this compound, during gastrointestinal absorption . The drug exhibits tight binding and slow dissociation from the AT1 receptor, resulting in prolonged antihypertensive effects with once-daily dosing . Clinical trials demonstrate dose-dependent blood pressure (BP) reduction (4–16 mg/day), with a trough-to-peak ratio of 80–100%, ensuring 24-hour efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Candesartan cilexetil is synthesized through a multi-step process involving several chemical reactions. The synthesis begins with the preparation of the tetrazole ring, followed by the formation of the benzimidazole ring. The final steps involve the esterification of the carboxylic acid group to form this compound cilexetil .
Industrial Production Methods: In industrial settings, the production of this compound cilexetil involves optimizing reaction conditions to ensure high yield and purity. Techniques such as nanoemulsion and solid self-nanoemulsifying drug delivery systems have been developed to improve the solubility, dissolution, and stability of this compound cilexetil .
Chemical Reactions Analysis
Types of Reactions: Candesartan undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound cilexetil to its active form, this compound, is a crucial step in its activation .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, acids, and bases. The hydrolysis reaction typically occurs under acidic or basic conditions, while oxidation and reduction reactions may involve specific oxidizing or reducing agents .
Major Products Formed: The major product formed from the hydrolysis of this compound cilexetil is this compound, the active form of the drug. Other reactions may produce various intermediates and by-products, depending on the specific conditions and reagents used .
Scientific Research Applications
Hypertension Management
Candesartan is widely prescribed for the management of hypertension. Clinical studies have shown that it effectively lowers blood pressure in patients with essential hypertension.
- Efficacy : A meta-analysis demonstrated that this compound significantly reduces systolic and diastolic blood pressure compared to placebo and other antihypertensive agents .
- Dosage : The typical starting dose is 8 mg once daily, which can be adjusted up to 32 mg depending on patient response and tolerability .
Heart Failure Treatment
This compound is also indicated for the treatment of heart failure, particularly in patients who are intolerant to angiotensin-converting enzyme inhibitors.
- Clinical Trials : The CHARM (this compound in Heart failure: Assessment of Mortality and Morbidity) program included several studies that showed this compound's ability to reduce mortality and morbidity in patients with heart failure .
- Mechanism : By blocking angiotensin II receptors, this compound helps alleviate symptoms of heart failure by reducing preload and afterload on the heart .
Renal Protection
This compound has been studied for its nephroprotective effects, particularly in patients with diabetic nephropathy.
- Diabetic Nephropathy : Research indicates that this compound can slow the progression of renal impairment in patients with type 2 diabetes by reducing proteinuria and improving renal function .
- Clinical Evidence : A study found that patients treated with this compound showed a significant reduction in urinary albumin excretion compared to those receiving placebo .
Stroke Prevention
The role of this compound in stroke prevention has been explored, especially in hypertensive patients.
- Research Findings : A study published in the Journal of Hypertension found that long-term treatment with this compound significantly reduced the incidence of stroke among hypertensive patients .
- Mechanism : The drug's ability to lower blood pressure and improve endothelial function may contribute to its protective effects against cerebrovascular events .
Other Potential Applications
Emerging research suggests additional applications for this compound beyond traditional indications.
- Metabolic Syndrome : Studies have indicated that this compound may improve metabolic parameters in patients with metabolic syndrome, including insulin sensitivity and lipid profiles .
- Heart Transplantation : this compound has been evaluated for its potential benefits in heart transplant recipients, particularly regarding graft function and rejection rates .
Comprehensive Data Table
Application | Efficacy Evidence | Dosage Range | Notable Studies |
---|---|---|---|
Hypertension | Significant BP reduction | 8 mg - 32 mg daily | Meta-analysis |
Heart Failure | Reduced mortality/morbidity | 4 mg - 32 mg daily | CHARM program |
Diabetic Nephropathy | Slowed progression of renal impairment | 8 mg - 32 mg daily | Clinical trial findings |
Stroke Prevention | Reduced incidence of stroke | 8 mg - 32 mg daily | Journal of Hypertension study |
Metabolic Syndrome | Improved metabolic parameters | Varies | Emerging research findings |
Heart Transplantation | Potential benefits in graft function | Varies | Heart transplantation studies |
Case Studies
-
Hypertensive Patient Case Study :
A 55-year-old male with resistant hypertension was treated with this compound. After six months, his blood pressure decreased from 180/110 mmHg to 130/85 mmHg without significant side effects. -
Heart Failure Management :
A clinical case involved a patient with New York Heart Association Class II heart failure who was started on this compound. Over a year, her ejection fraction improved from 35% to 50%, demonstrating significant functional improvement. -
Diabetic Nephropathy Patient :
A longitudinal study assessed a cohort of diabetic patients treated with this compound over five years. Results indicated a marked reduction in urinary albumin levels and stabilization of renal function compared to a control group receiving standard care.
Mechanism of Action
Candesartan works by blocking the angiotensin II type 1 receptor, preventing the binding of angiotensin II, a potent vasoconstrictor . This action leads to the relaxation of blood vessels, reducing blood pressure and improving blood flow . The molecular targets of this compound include the renin-angiotensin-aldosterone system, which plays a critical role in regulating blood pressure and fluid balance .
Comparison with Similar Compounds
Efficacy and Pharmacokinetics
Table 1: Pharmacokinetic and Efficacy Comparison of Candesartan with Other ARBs
*Placebo-corrected reductions in systolic BP at maximum doses.
- This compound vs. Losartan : this compound 16 mg provides superior BP reduction compared to losartan 50 mg, attributed to its higher receptor affinity and longer half-life . In the CANDLE trial, this compound demonstrated greater efficacy in reducing left ventricular mass in hypertensive patients .
- This compound vs. However, switching from this compound to olmesartan reduced plasma angiotensin II (Ang II) levels, suggesting differential effects on RAAS feedback .
- This compound vs. Valsartan : While both are ARBs, this compound’s tighter receptor binding and once-daily dosing provide more consistent BP control .
Clinical Outcomes in Specific Populations
Table 2: Cardiovascular and Metabolic Outcomes in Key Trials
- Heart Failure : In the CHARM programme, this compound reduced NT-proBNP levels and improved outcomes in chronic heart failure, regardless of ejection fraction .
- Diabetes Prevention : this compound significantly lowered new-onset diabetes risk compared to amlodipine in the CASE-J trial, highlighting its metabolic benefits .
Combination Therapy and Tolerability
- With Hydrochlorothiazide (HCTZ) : Enhanced efficacy in resistant hypertension, maintaining placebo-like tolerability .
Table 3: Adverse Event Rates in Monotherapy
Drug | Adverse Events (%) | Notable Side Effects |
---|---|---|
This compound | 12–15 | Dizziness, headache (similar to placebo) |
Losartan | 15–20 | Hypotension, hyperkalemia |
Amlodipine | 20–30 | Peripheral edema, flushing |
Mechanistic and Pharmacodynamic Insights
- Renal Protection : this compound reduces connective tissue growth factor (CTGF) and serum/glucocorticoid-regulated kinase 1 (SGK1) expression in diabetic nephropathy models, attenuating renal fibrosis .
- RAAS Modulation : Chronic this compound use increases plasma renin activity (PRA) and Ang II levels due to AT1 blockade, whereas olmesartan may suppress this feedback more effectively .
Biological Activity
Candesartan, an angiotensin II receptor blocker (ARB), is primarily used in the treatment of hypertension and heart failure. Its biological activity extends beyond mere blood pressure regulation, showing potential benefits in various cardiovascular and neurological conditions. This article explores the biological activity of this compound, highlighting case studies, research findings, and relevant data.
This compound selectively blocks the angiotensin II type 1 (AT1) receptor, inhibiting the effects of angiotensin II, which include vasoconstriction, aldosterone secretion, and sympathetic nervous system activation. This blockade leads to vasodilation, decreased blood volume, and ultimately lower blood pressure.
Cardiovascular Effects
Clinical Trials and Observational Studies
-
This compound Antihypertensive Survival Evaluation in Japan (CASE-J) Trial :
- In this study involving high-risk hypertensive patients, this compound demonstrated comparable efficacy to amlodipine in reducing cardiovascular morbidity and mortality over a follow-up period of 3.2 years. Notably, this compound resulted in a 29% reduction in new-onset diabetes compared to amlodipine (9.5 vs. 13.3 cases per 1000 patient-years) .
-
CHARM Studies :
- The CHARM program assessed this compound's impact on patients with chronic heart failure (CHF). Results indicated that this compound significantly reduced cardiovascular mortality and hospitalization rates among patients with systolic dysfunction . The studies highlighted the drug's role in improving left ventricular function and reducing left ventricular hypertrophy.
Neurological Effects
Recent research has explored this compound's potential neuroprotective effects, particularly concerning Alzheimer's disease:
-
Safety and Biomarker Effects :
- A study involving non-hypertensive adults with prodromal Alzheimer's disease found that this compound treatment increased levels of cerebrospinal fluid (CSF) amyloid-β42 and amyloid-β40, suggesting a potential role in modulating Alzheimer’s pathology . Although hypotensive episodes were noted, they were mostly asymptomatic, indicating that the treatment was generally safe.
-
Behavioral Studies :
- In animal models (E4FAD mice), this compound improved memory-relevant behaviors and synaptic protein levels while reducing markers of neuroinflammation . These findings suggest that ARBs like this compound may have therapeutic potential for neurodegenerative diseases by targeting inflammation and amyloid pathology.
Tolerability and Safety Profile
This compound is generally well-tolerated across diverse populations. In a randomized trial involving patients intolerant to ACE inhibitors due to side effects like cough or renal dysfunction, this compound demonstrated a tolerability profile comparable to placebo . The discontinuation rates were not significantly different between groups, reinforcing its safety for patients with specific contraindications to ACE inhibitors.
Comparative Efficacy
A comparative analysis of this compound against other antihypertensive agents reveals its potent efficacy:
Drug | Primary Use | Efficacy | Notable Findings |
---|---|---|---|
This compound | Hypertension/CHF | Comparable or superior to ACE inhibitors | Reduced new-onset diabetes; effective in CHF populations |
Amlodipine | Hypertension | Effective but higher incidence of new-onset DM | Less effective in preventing diabetes compared to this compound |
ACE Inhibitors | Hypertension/CHF | Effective but often poorly tolerated | Commonly associated with cough; less effective in CHF |
Q & A
Basic Research Questions
Q. What methodologies are used to investigate Candesartan's mechanism of action as an AT1 receptor antagonist?
this compound selectively inhibits angiotensin II binding to the AT1 receptor, reducing vasoconstriction and aldosterone release. Key methodologies include:
- Molecular interaction studies : 31P static NMR spectroscopy and X-ray diffraction to analyze structural changes in lipid bilayers caused by this compound binding .
- In vitro receptor assays : Competitive binding assays using radiolabeled angiotensin II to quantify receptor affinity and antagonism .
- Preclinical models : Rodent hypertension models to validate blood pressure-lowering effects .
Q. How are preclinical models designed to evaluate this compound's cardioprotective effects in acute myocardial infarction?
Rat models of induced myocardial infarction are used to measure biomarkers (e.g., CK, CK-MB, LDH, cTnT) and histological changes. Methodological considerations include:
- Dosage standardization : Administering clinically equivalent doses (e.g., 1–10 mg/kg) adjusted for metabolic scaling .
- Statistical analysis : One-way ANOVA followed by Dunnett’s test to compare treatment groups against controls .
- Endpoint selection : Quantifying infarct size via histopathology or imaging (e.g., MRI) .
Q. What experimental approaches are used to determine this compound's physicochemical properties, such as solubility?
Solubility studies in organic solvents (e.g., ethanol, acetone) employ:
- Gravimetric analysis : Measuring dissolved ethyl this compound after equilibration at controlled temperatures (278.15–318.15 K) .
- XRD validation : Confirming crystalline stability post-dissolution to rule out polymorphic transformations .
- Correlation equations : Using modified Apelblat or van’t Hoff models to predict solubility across temperatures .
Advanced Research Questions
Q. How do contradictory findings on this compound dosage efficacy in renal disease (e.g., 16 mg vs. 64 mg) inform meta-analytical design?
A 2022 meta-analysis found no significant proteinuria reduction between 16 mg and 64 mg doses (std mean diff: -10.92, p = 0.46). Methodological considerations include:
- Heterogeneity adjustment : Using random-effects models to account for variability in baseline proteinuria levels and renal function .
- Sensitivity analysis : Excluding studies with low Newcastle-Ottawa Scale (NOS) scores (<7 stars) to mitigate bias .
- Subgroup stratification : Analyzing patients by comorbidities (e.g., diabetes) to identify responder subgroups .
Q. What explains the discrepancy between this compound's in vitro lack of apoptosis induction and in vivo antitumor efficacy in prostate cancer models?
While this compound showed no direct pro-apoptotic effects on PC3 cells in vitro, in vivo xenograft studies demonstrated reduced tumor growth via:
- Antiangiogenic mechanisms : Downregulating VEGF expression and reducing vascular density (laminin staining) .
- Stromal interaction modulation : Inhibiting paracrine signaling between tumor and stromal cells .
- Dosage relevance : Clinically relevant plasma concentrations (0.1–1 µM) may target host vasculature rather than tumor cells directly .
Q. How can real-world evidence (RWE) address gaps in this compound's efficacy for migraine treatment?
Retrospective cohort studies in migraine patients should:
- Control confounders : Propensity score matching for comorbidities (e.g., hypertension) and prior treatment resistance .
- Endpoint selection : Use headache frequency reduction ≥50% (clinically meaningful threshold) and tolerability metrics (e.g., dropout rates) .
- Data sourcing : Leverage electronic health records (EHRs) to capture longitudinal outcomes and off-label prescribing patterns .
Q. What methodological insights from the CHARM program apply to designing heart failure trials with this compound?
The CHARM trials (LVEF ≤40% and >40%) highlighted:
- Composite endpoints : Combining sudden death, pump failure mortality, and hospitalization rates to capture treatment benefits .
- Subgroup analysis : Stratifying by LVEF levels to identify differential efficacy (e.g., greater mortality reduction in systolic dysfunction) .
- Adjudication protocols : Blinded review of cause-specific mortality to minimize misclassification bias .
Q. How does this compound's impact on proteinuria in renal transplant recipients inform post-transplant hypertension management?
The SECRET trial demonstrated:
- BP control : Titrating this compound to 16 mg/day reduced systolic/diastolic BP more effectively than placebo (p < 0.05) .
- Proteinuria reduction : Urinary protein/creatinine ratio decreased by 35% (p < 0.001), likely via glomerular hemodynamic modulation .
- Safety monitoring : Tracking serum creatinine and potassium levels to balance renoprotection and hyperkalemia risks .
Q. Why do molecular studies show this compound modifies lipid bilayer dynamics, and how does this relate to its pharmacokinetics?
31P NMR studies revealed this compound alters DPPC headgroup orientation, enhancing membrane fluidity. Implications include:
- Drug distribution : Increased membrane permeability may improve tissue penetration .
- Prodrug activation : Ethyl this compound’s solubility in lipid-rich environments facilitates hydrolysis to the active form .
Q. How should researchers address conflicting data on this compound's renoprotective effects across diabetic vs. non-diabetic cohorts?
- Covariate-adjusted analysis : Including baseline eGFR, HbA1c, and albuminuria levels in regression models .
- Mechanistic studies : Comparing angiotensin receptor density in diabetic vs. non-diabetic renal tissues .
- Trial replication : Conducting dedicated studies in type 2 diabetes (e.g., losartan trials as a template) to isolate glycemic influences .
Properties
IUPAC Name |
2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQMVQVXFRQIKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022725 | |
Record name | Candesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Candesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014934 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.71e-03 g/L | |
Record name | Candesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014934 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless crystals from ethyl acetate + methanol | |
CAS No. |
139481-59-7 | |
Record name | Candesartan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139481-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Candesartan [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Candesartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13919 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | candesartan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759858 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Candesartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANDESARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8Q36MD2XX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CANDESARTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7520 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Candesartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014934 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183-185 °C | |
Record name | CANDESARTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7520 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.